molecular formula C14H20N2 B1475882 1-(4-Vinylbenzyl)piperidin-4-amine CAS No. 2091188-14-4

1-(4-Vinylbenzyl)piperidin-4-amine

Cat. No.: B1475882
CAS No.: 2091188-14-4
M. Wt: 216.32 g/mol
InChI Key: ABOLIPBHIQCJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Vinylbenzyl)piperidin-4-amine is a chemical compound of interest in scientific research and development, particularly for the synthesis of novel polymers and functional materials. This molecule features a piperidine ring, a common structural motif in pharmaceuticals and agrochemicals, and a reactive vinylbenzyl group . Piperidine rings are one of the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals . The vinyl group in the structure makes this compound a suitable monomer for polymerization. Researchers can utilize it in controlled polymerization techniques, including anionic polymerization, to create polymers with predictable molecular weights and narrow polydispersities . Following polymerization, the primary amine on the piperidine ring serves as a versatile functional handle for further chemical modification. It can be utilized for the development of specialized ionomers and polyelectrolytes, which have potential applications in areas such as fuel cells, gas separation membranes, and water purification . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

2091188-14-4

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1-[(4-ethenylphenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C14H20N2/c1-2-12-3-5-13(6-4-12)11-16-9-7-14(15)8-10-16/h2-6,14H,1,7-11,15H2

InChI Key

ABOLIPBHIQCJMT-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)CN2CCC(CC2)N

Canonical SMILES

C=CC1=CC=C(C=C1)CN2CCC(CC2)N

Origin of Product

United States

Synthetic Methodologies for 1 4 Vinylbenzyl Piperidin 4 Amine

Strategic Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.inairitilibrary.comdeanfrancispress.com For 1-(4-vinylbenzyl)piperidin-4-amine, the analysis begins by identifying the key functional groups and bonds that can be disconnected through known and reliable chemical reactions. amazonaws.com

Two primary disconnections are evident in the structure of the target molecule:

C-N Bond Disconnection (Route A): The bond between the piperidine (B6355638) nitrogen and the benzylic carbon of the 4-vinylbenzyl group is a logical point for disconnection. This retrosynthetic step corresponds to a nucleophilic substitution or a reductive amination reaction in the forward synthesis. This disconnection leads to two key synthons: a 4-aminopiperidine (B84694) cation and a 4-vinylbenzyl anion, which correspond to the synthetic equivalents of 4-aminopiperidine and a 4-vinylbenzyl halide (or aldehyde), respectively.

C-N Bond Disconnection at C4 (Route B): The bond between the C4 position of the piperidine ring and the amino group can also be disconnected. This suggests a forward synthesis involving the amination of a pre-functionalized piperidine, such as a 1-(4-vinylbenzyl)-4-piperidone. This route simplifies the piperidine precursor to a ketone, a common starting material.

Further deconstruction of the 4-aminopiperidine precursor from Route A would involve a functional group interconversion (FGI) of the amine to a ketone, leading to 4-piperidone. ias.ac.in This analysis reveals that a protected form of 4-aminopiperidine or 4-piperidone are crucial intermediates for the synthesis of this compound.

Direct and Indirect Synthetic Pathways to the Piperidine Ring

Building the piperidine ring from acyclic precursors often involves intramolecular cyclization reactions. nih.gov These methods offer the advantage of creating the core structure with desired substitutions in a single, often stereocontrolled, step.

Common cyclization strategies include:

Aza-Michael Reactions: The double Michael addition of a primary amine to a divinyl ketone is an atom-efficient method for preparing N-substituted 4-piperidones. kcl.ac.uk This approach can be used to synthesize a variety of 4-piperidone precursors by reacting a suitable amine with a divinyl ketone. kcl.ac.uk

Reductive Amination of 1,5-Dicarbonyl Compounds: The condensation of a 1,5-dicarbonyl compound with a primary amine, followed by intramolecular cyclization and reduction, yields a substituted piperidine.

Intramolecular Cyclization of Amino-alkenes: Gold- or palladium-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines. nih.gov

Electroreductive Cyclization: The electroreductive cyclization of imines with terminal dihaloalkanes presents another route to piperidine derivatives. beilstein-journals.org

These methods typically yield a 4-piperidone intermediate, which then requires further modification to introduce the C4-amino group.

A more common and often more practical approach involves the chemical modification of commercially available or easily synthesized piperidine derivatives. researchgate.net N-substituted-4-piperidones are versatile starting materials for this purpose. acs.org

One established pathway begins with N-benzyl-4-piperidone. The synthesis of the 4-aminopiperidine core can be achieved through several steps:

Oxime Formation and Reduction: N-benzyl-4-piperidone can be reacted with hydroxylamine to form an oxime. Subsequent reduction of the oxime group, often with reducing agents like lithium aluminum hydride or through catalytic hydrogenation, yields N-benzyl-4-aminopiperidine. google.com

Reductive Amination: A direct reductive amination of N-protected-4-piperidone with a source of ammonia (B1221849) (or a protected amine equivalent) in the presence of a reducing agent like sodium cyanoborohydride provides the 4-amino functionality.

Boc-Protection and Debenzylation: The resulting amino group is often protected, for instance as a tert-butyl carbamate (B1207046) (Boc), to prevent side reactions in subsequent steps. google.com The N-benzyl protecting group can then be removed via catalytic hydrogenation to yield 1-Boc-4-aminopiperidine, a key intermediate. google.comgoogle.com

The following table summarizes a common synthetic route starting from a pre-formed piperidine scaffold.

StepStarting MaterialReagents and ConditionsProductPurpose
1N-benzyl-4-piperidone1. Hydroxylamine hydrochloride 2. Lithium aluminum hydride or catalytic hydrogenationN-benzyl-4-aminopiperidineIntroduction of the 4-amino group. google.com
2N-benzyl-4-aminopiperidineDi-tert-butyl dicarbonate (Boc)₂O1-benzyl-4-(Boc-amino)piperidineProtection of the 4-amino group.
31-benzyl-4-(Boc-amino)piperidineH₂, Pd/C4-(Boc-amino)piperidineRemoval of the N-benzyl protecting group to free the piperidine nitrogen for subsequent alkylation. google.com

Introduction of the 4-Vinylbenzyl Moiety

With the 4-aminopiperidine scaffold in hand (typically with the 4-amino group protected), the final key step is the introduction of the 4-vinylbenzyl group onto the piperidine nitrogen.

The most direct method for introducing the 4-vinylbenzyl group is the nucleophilic N-alkylation of a piperidine precursor with a 4-vinylbenzyl halide, most commonly 4-vinylbenzyl chloride. rsc.org This reaction is a standard SN2 substitution where the secondary amine of the piperidine ring acts as the nucleophile.

The reaction is typically carried out under the following conditions:

Substrates : A protected 4-aminopiperidine (e.g., 4-(Boc-amino)piperidine) and 4-vinylbenzyl chloride.

Base : A non-nucleophilic base is required to neutralize the hydrohalic acid byproduct formed during the reaction. Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or N,N-diisopropylethylamine (DIPEA). researchgate.netechemi.com

Solvent : A polar aprotic solvent such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), or dichloromethane (DCM) is typically used. researchgate.net

Temperature : The reaction can often be performed at room temperature, although heating may be required to increase the reaction rate. echemi.comrsc.org

After the alkylation is complete, the protecting group on the 4-amino function (e.g., Boc) is removed under appropriate conditions (e.g., treatment with an acid like trifluoroacetic acid) to yield the final product, this compound.

Table of Typical N-Alkylation Conditions

Piperidine Substrate Alkylating Agent Base Solvent Temperature Outcome
Piperidine 4-Vinylbenzyl chloride NaHCO₃ Water/Acetone 50 °C Formation of 1-(4-Vinylbenzyl)piperidine (B3328008). rsc.org
Substituted Piperidine Benzyl (B1604629) chloride K₂CO₃ Ethanol 80 °C (Microwave) Successful N-benzylation. echemi.com

An alternative to direct alkylation is reductive amination. This two-step, one-pot process involves the reaction of the piperidine precursor with 4-vinylbenzaldehyde.

Imine/Enamine Formation: The secondary amine of the piperidine reacts with the aldehyde to form an iminium ion intermediate.

Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), is added in situ to reduce the iminium ion to the corresponding tertiary amine.

This method is particularly useful when the corresponding halide is unstable or prone to side reactions. It offers high yields and functional group tolerance under mild conditions.

Control of Regio- and Stereoselectivity in Synthesis

Regioselectivity

The synthesis of this compound involves two distinct nitrogen atoms: the secondary amine of the piperidine ring (N1) and the primary amine at the C4 position. Achieving high regioselectivity is crucial to ensure the vinylbenzyl group is attached to the ring nitrogen (N1) and not the exocyclic amino group.

A common and effective strategy to ensure this regioselectivity is through the use of protecting groups. The synthesis can begin with a commercially available precursor such as tert-butyl 4-aminopiperidine-1-carboxylate, where the more reactive ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This directs the alkylation or reductive amination to the free primary amine at the C4 position. Subsequent modification and deprotection steps would be required to yield the final product.

However, for the target compound, the vinylbenzyl group is on the ring nitrogen. Therefore, the synthesis would typically start with piperidin-4-amine or a protected version like tert-butyl piperidin-4-ylcarbamate. In this scenario, the primary amine at C4 is protected, leaving the ring nitrogen free for direct N-alkylation with 4-vinylbenzyl chloride. This approach ensures the desired regioselectivity.

An alternative regioselective route is the reductive amination of N-Boc-4-piperidone with ammonia or an ammonia source to form tert-butyl 4-aminopiperidine-1-carboxylate. nih.gov After deprotection of the ring nitrogen, subsequent alkylation with 4-vinylbenzyl chloride would yield the target compound.

Stereoselectivity

The target molecule, this compound, is achiral and does not have stereocenters. Therefore, considerations of stereoselectivity are not directly applicable to its synthesis. However, in the broader context of piperidine synthesis, achieving stereocontrol is a significant challenge when substituents create chiral centers on the ring. nih.govnih.gov Methodologies such as asymmetric hydrogenation of pyridine precursors, diastereoselective cyclization reactions, or the use of chiral auxiliaries are often employed to synthesize specific stereoisomers of more complex piperidine derivatives. nih.govmdpi.com For instance, boronyl radical-catalyzed (4+2) cycloaddition reactions have been developed for the diastereoselective synthesis of polysubstituted piperidines. nih.gov While not required for this specific compound, these principles are fundamental in the synthesis of related chiral pharmaceuticals.

Optimization of Reaction Conditions and Scalability

The optimization of reaction conditions is critical for maximizing yield, minimizing impurities, and ensuring the process is viable for large-scale production. Key parameters include the choice of catalysts, reagents, solvents, and temperature.

The selection of reagents and catalysts is highly dependent on the chosen synthetic route, which is typically either direct N-alkylation or reductive amination.

For Direct N-Alkylation: This route involves the reaction of piperidin-4-amine with a 4-vinylbenzyl halide (e.g., 4-vinylbenzyl chloride).

Reagents: A non-nucleophilic base is essential to neutralize the acid (e.g., HCl) generated during the reaction. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). researchgate.net The choice of base can influence reaction rate and side-product formation. For instance, inorganic bases like K₂CO₃ are often used in polar aptic solvents like DMF and can be easily filtered off, simplifying workup. researchgate.net

Catalysts: While often not strictly required for direct alkylation, phase-transfer catalysts can be employed in biphasic systems to improve reaction rates. Palladium-based catalysts have also been explored for N-alkylation reactions, often operating through a "borrowing hydrogen" methodology with alcohols as the alkylating agents, which represents a greener alternative to alkyl halides. chemrxiv.org

For Reductive Amination: This two-step, one-pot process involves the reaction of piperidin-4-amine with 4-vinylbenzaldehyde to form an intermediate imine, which is then reduced in situ.

Reagents: A variety of reducing agents can be used for this transformation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used reagent due to its mildness and selectivity; it is particularly effective for the reductive amination of a broad range of aldehydes and ketones. nih.govresearchgate.net Other common reagents include sodium cyanoborohydride (NaBH₃CN), which is effective but more toxic. researchgate.netchemrxiv.orgacs.org The reaction is often carried out in the presence of a mild acid, like acetic acid, which can catalyze imine formation.

Synthetic RouteReagent/CatalystFunctionTypical ConditionsAdvantages/Disadvantages
Direct N-Alkylation Potassium Carbonate (K₂CO₃)BaseAnhydrous DMF, Room Temp to 70°C researchgate.netAdv: Inexpensive, easy to remove. Disadv: Can be slow, requires anhydrous conditions.
Triethylamine (Et₃N)BaseDCM or Acetonitrile, Room Temp nih.govAdv: Soluble, good for homogenous reactions. Disadv: Can be difficult to remove completely.
Palladium Complexes (e.g., Pd/C)Catalyst (with alcohol)High temperature (e.g., 110°C), Toluene chemrxiv.orgAdv: Green chemistry (uses alcohols). Disadv: Requires higher temperatures and specialized catalysts.
Reductive Amination Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reducing AgentDCE or DCM, Acetic Acid, Room Temp nih.govAdv: Mild, selective, low toxicity. Disadv: More expensive than other hydrides.
Sodium Cyanoborohydride (NaBH₃CN)Reducing AgentMethanol, pH control requiredAdv: Effective. Disadv: Highly toxic (releases HCN).

The choice of solvent and reaction temperature profoundly impacts reaction kinetics, solubility of reagents, and the stability of reactants and products.

Solvent Effects:

For direct N-alkylation , polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are commonly preferred. researchgate.net These solvents effectively dissolve the amine and base, facilitating the reaction. Dichloromethane (DCM) is also a viable option.

For reductive amination , chlorinated solvents like 1,2-dichloroethane (DCE) or DCM are frequently used. nih.gov Protic solvents like methanol or ethanol can also be employed, particularly with NaBH₃CN, but can sometimes interfere with imine formation or react with the hydride reagent.

Temperature Regimes:

Most N-alkylation and reductive amination reactions for piperidine synthesis are conducted at room temperature. nih.govresearchgate.net This minimizes the risk of side reactions, such as polymerization of the vinyl group on the 4-vinylbenzyl moiety.

In cases where the reaction is sluggish, gentle heating (e.g., 40-70°C) may be applied to increase the reaction rate. researchgate.net However, careful monitoring is required to prevent degradation or unwanted side reactions. For palladium-catalyzed N-alkylations using alcohols, higher temperatures (e.g., >100°C) are often necessary. chemrxiv.org

ParameterEffect on ReactionOptimized Condition Examples
Solvent Influences solubility, reaction rate, and stability.DCE/DCM: Good for reductive aminations with NaBH(OAc)₃. nih.govDMF/Acetonitrile: Effective for N-alkylations with K₂CO₃ or Et₃N. researchgate.net
Temperature Controls reaction rate and selectivity.Room Temperature: Preferred for most reductive aminations and alkylations to avoid side reactions. nih.govElevated Temp (70-110°C): Used for sluggish reactions or specific catalytic cycles. researchgate.netchemrxiv.org
Concentration Affects reaction kinetics; high dilution can slow bimolecular reactions.0.1 M solution: A common starting point for laboratory-scale N-alkylation reactions. researchgate.net

Scalability

For the large-scale synthesis of this compound, several factors must be considered.

Cost and Availability of Reagents: The cost of starting materials (e.g., piperidin-4-amine vs. protected derivatives) and reagents (e.g., NaBH(OAc)₃ vs. catalytic hydrogenation) is a major factor.

Process Safety: The high toxicity of reagents like NaBH₃CN makes them unsuitable for large-scale production. The use of flammable solvents and potentially exothermic reactions requires careful engineering controls.

Workup and Purification: The chosen method should allow for a straightforward workup. For example, using an insoluble base like K₂CO₃ that can be removed by filtration is often preferable to a soluble base that requires extraction. researchgate.net Crystallization of the final product as a salt is a common and scalable purification technique.

Stability: The vinyl group is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators. Conditions must be optimized to prevent this during the reaction and subsequent purification steps.

Chemical Transformations and Functionalization Strategies of 1 4 Vinylbenzyl Piperidin 4 Amine

Reactivity of the Piperidin-4-amine Moiety

The piperidin-4-amine portion of the molecule features a primary amine, which serves as a versatile nucleophilic center for a wide array of derivatization reactions. Its reactivity is central to the synthesis of diverse molecular architectures.

Amine-Based Derivatization Reactions

The primary amine at the 4-position of the piperidine (B6355638) ring is amenable to standard transformations such as acylation, sulfonylation, alkylation, and the formation of ureas, thioureas, and carbamates. These reactions are fundamental in medicinal chemistry and materials science for modifying the compound's properties.

The primary amine of 1-(4-vinylbenzyl)piperidin-4-amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This reaction is a cornerstone of synthetic chemistry. For instance, the closely related analog, 4-amino-1-benzylpiperidine, is utilized in the preparation of butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate, demonstrating a typical acylation process on this scaffold. sigmaaldrich.com

Sulfonylation, the reaction with sulfonyl chlorides, yields stable sulfonamides. This transformation is widely used to create bioisosteres of amides in drug discovery. princeton.edu The reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. mdpi.com The synthesis of novel sulfonamides is often achieved by reacting an amine with a corresponding sulfonyl chloride in a suitable solvent like dichloromethane. mdpi.com This general procedure is applicable to the primary amine of this compound, allowing for the introduction of various sulfonyl groups.

Table 1: Examples of Acylation and Sulfonylation Reagents

Reaction TypeReagent ClassExample ReagentProduct Functional Group
AcylationAcyl ChlorideAcetyl chlorideAmide
AcylationAnhydrideAcetic anhydrideAmide
AcylationCarboxylic AcidBenzoic acid (with EDCI)Amide
SulfonylationSulfonyl ChlorideBenzenesulfonyl chlorideSulfonamide
SulfonylationSulfonyl ChlorideMethanesulfonyl chlorideSulfonamide

The primary amine can be alkylated using alkyl halides. However, direct alkylation can be difficult to control and may lead to over-alkylation, producing secondary and tertiary amines.

A more controlled and widely used method for introducing alkyl groups is reductive amination. This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is highly versatile for creating a wide range of substituted amines. For example, reductive amination of a piperidone can be followed by further synthetic steps to yield complex piperidine derivatives. researchgate.net The synthesis of 4-benzyl-4-aminopiperidines has been achieved through the addition of Grignard reagents to an N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine, showcasing the modification of the 4-position. deakin.edu.au

The reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward route to urea (B33335) and thiourea (B124793) derivatives, respectively. beilstein-journals.org These reactions are typically high-yielding and proceed under mild conditions. The synthesis of (1-benzylpiperidin-4-yl)thiourea, an analog lacking the vinyl group, is achieved by reacting 1-benzylpiperidine-4-amine with an isothiocyanate. evitachem.com This demonstrates the accessibility of this class of compounds.

Carbamates can be synthesized from the amine by several methods. Common approaches include reaction with chloroformates in the presence of a base, or with activated carbonates. nih.gov Another efficient method involves a three-component coupling of the amine, carbon dioxide, and an alkyl halide. organic-chemistry.org These methods allow for the conversion of the amine into a carbamate (B1207046) functional group, which is another important moiety in pharmacologically active compounds. nih.govorganic-chemistry.org

Table 2: Synthesis of Urea, Thiourea, and Carbamate Derivatives

DerivativeReagentGeneral Reaction
UreaIsocyanate (R-N=C=O)Amine + Isocyanate → Urea
ThioureaIsothiocyanate (R-N=C=S)Amine + Isothiocyanate → Thiourea
CarbamateChloroformate (Cl-C(=O)OR)Amine + Chloroformate + Base → Carbamate

Heterocyclic Ring Formation and Modifications from the Amine

The primary amine of this compound can act as a key building block for the construction of new heterocyclic rings. By reacting with appropriate bifunctional electrophiles, the amine can participate in cyclization reactions to form larger, more complex structures.

A specific example is the use of the analogous compound, 4-amino-1-benzylpiperidine, in the synthesis of 5-alkylimino-1,2,4-thiadiazolidine-3-ones. sigmaaldrich.com This reaction demonstrates the amine's capacity to act as a dinucleophile to form a new heterocyclic system. Generally, primary amines can react with reagents like 1,2-dicarbonyl compounds to form pyrroles or with β-ketoesters to form pyrimidines, depending on the reaction conditions and the specific coreactant. Intramolecular cyclization is also a powerful strategy; if the molecule is first functionalized with a suitable reactive group, the amine can participate in ring-closing reactions to form fused or spirocyclic systems. mdpi.comnih.gov For example, reactions of aminohydrazides (derivable from the primary amine) with diketones can lead to the formation of pyrazole (B372694) or pyrrole (B145914) rings. nih.gov

Reactivity and Polymerization of the 4-Vinylbenzyl Group

The 4-vinylbenzyl group provides the molecule with the ability to undergo polymerization, making it a valuable monomer for the creation of functional polymers. The reactivity of this group is analogous to that of styrene (B11656) and its derivatives. sigmaaldrich.comunivook.com

The vinyl group can participate in various types of polymerization, including free-radical, cationic, and anionic polymerization. rsc.orgrsc.org Studies on the closely related monomer 1-(4-vinylbenzyl)piperidine (B3328008) (4-VBP) show that its polymerization kinetics are significantly influenced by the piperidine substituent. Compared to styrene, 4-VBP exhibits a markedly lower activation energy for thermal polymerization, suggesting that the piperidine moiety facilitates the reaction. rsc.org The polymerization can be initiated thermally or with chemical initiators like 2,2'-azobis(isobutyronitrile) (AIBN). acs.org

The resulting polymers, poly(this compound), possess pendant primary amine groups along the polymer backbone. These amine groups are available for post-polymerization modification, allowing for the synthesis of a wide range of functional materials, such as polymer supports, ion-exchange resins, and polymeric ligands. Furthermore, the living polymerization techniques, such as anionic polymerization, can be employed to create well-defined block copolymers with controlled molecular weights and narrow polydispersity. rsc.orgrsc.org

Table 3: Comparison of Polymerization Characteristics

MonomerPolymerization MethodsKey Kinetic FeaturesReference
Styrene Free-Radical, Anionic, CationicWell-established kinetics, thermal polymerization above 100°C. scielo.br
1-(4-Vinylbenzyl)piperidine (analog)Free-Radical, Anionic, ThermalLower activation energy for thermal polymerization than styrene; susceptible to living anionic polymerization. rsc.orgrsc.org
This compound Free-Radical, Anionic, Cationic (Predicted)Expected to have similar reactivity to the analog, with the primary amine potentially influencing initiation and propagation steps.N/A

Homopolymerization Mechanisms and Kinetics

The polymerization of this compound can proceed through several mechanisms, each offering distinct advantages in controlling the final polymer architecture.

Radical polymerization of this compound and its derivatives has been investigated as a versatile method for creating new polymeric materials. redalyc.org Studies have shown that the presence of the piperidine group can influence the polymerization process. For instance, in the radical chain polymerization of a related monomer, 4-acryloyloxy-2,2,6,6-tetramethylpiperidine, the lability of the hydrogen atom on the nitrogen can lead to additional radical formation, potentially resulting in crosslinked structures depending on the comonomer's steric properties. redalyc.org

The thermal autopolymerization of 4-vinylbenzyl piperidine, a closely related compound, is a significant consideration, especially at the elevated temperatures often required for controlled radical polymerization. rsc.orgrsc.org The piperidine moiety has been found to accelerate the thermal polymerization rate compared to styrene. rsc.org This is attributed to a dual radical-cationic pathway, where the piperidine group facilitates a cationic polymerization process alongside the typical Mayo mechanism for thermal polymerization of styrenic monomers. rsc.org The activation energy for the thermal polymerization of 4-vinylbenzyl piperidine is significantly lower than that of styrene, highlighting the electronic influence of the piperidine ring. rsc.orgrsc.org

Living anionic polymerization presents a powerful strategy for the synthesis of well-defined polymers from this compound and its analogs, offering precise control over molecular weight and achieving narrow molecular weight distributions. rsc.orgrsc.org This technique is particularly advantageous as it can be conducted at temperatures that circumvent the challenges of thermal autopolymerization. rsc.org The living nature of the polymerization allows for the creation of polymers with predictable chain lengths and preserved chain-end functionality. rsc.orgrsc.orguni-bayreuth.de

The mechanism of anionic polymerization is sensitive to the solvent used, with polar solvents like tetrahydrofuran (B95107) (THF) leading to faster polymerization rates compared to nonpolar hydrocarbon solvents. uni-bayreuth.de The initiation of the polymerization of 4-vinylbenzyl piperidine has been successfully achieved using initiators such as sec-butyllithium (B1581126) in cyclohexane, resulting in living poly(4-VBP) anions. rsc.org This method provides a viable route to piperidine-containing polymers with controlled architectures. rsc.orgrsc.org

Polymerization Method Initiator Solvent Key Features
Anionic Polymerizationsec-ButyllithiumCyclohexaneControlled molecular weight, narrow molecular weight distribution, circumvents thermal autopolymerization. rsc.org

Controlled/living polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Nitroxide-Mediated Polymerization (NMP), offer advanced methods for synthesizing polymers with complex architectures and well-defined characteristics. These methods are advantageous for creating polymers with predetermined molecular weights and narrow polydispersity indices. e-bookshelf.decmu.edu

While specific studies on the RAFT and NMP of this compound are not extensively detailed in the provided search results, the principles of these techniques are broadly applicable to styrenic monomers. NMP, for example, is well-suited for the polymerization of styrene and its derivatives. harth-research-group.org These controlled radical polymerization processes rely on establishing a dynamic equilibrium between active propagating radicals and dormant species, which allows for the controlled growth of polymer chains. e-bookshelf.de The living nature of these polymerizations ensures that the polymer chains remain active, enabling the synthesis of block copolymers through sequential monomer addition. cmu.edu The development of these techniques has significantly expanded the possibilities for creating tailored polymeric materials. harth-research-group.org

Copolymerization with Diverse Monomers

The ability of this compound to copolymerize with a variety of other monomers opens up avenues for creating materials with a wide range of properties and functionalities.

The synthesis of block copolymers incorporating this compound or its derivatives allows for the combination of different polymer segments with distinct properties, leading to materials with unique self-assembly behaviors and applications. harth-research-group.orgwiley.com Living anionic polymerization is a particularly effective method for producing well-defined block copolymers. rsc.org

For instance, the sequential anionic polymerization of 4-vinylbenzyl piperidine followed by styrene has been successfully demonstrated. rsc.org This process involves initiating the polymerization of 4-vinylbenzyl piperidine and, after its consumption, adding styrene to grow the second block. rsc.org This results in the formation of poly(4-vinylbenzyl piperidine-b-styrene) block copolymers with controlled molecular weights and narrow molecular weight distributions. rsc.org The ability to create such block copolymers is a key advantage of living polymerization techniques. cmu.edu

Block Copolymer Monomer 1 Monomer 2 Polymerization Technique Resulting Architecture
Poly(4-vinylbenzyl piperidine-b-styrene)4-Vinylbenzyl piperidineStyreneLiving Anionic PolymerizationDiblock Copolymer rsc.org

Graft copolymerization is another powerful strategy to create complex polymer architectures by attaching polymer chains as side chains onto a main polymer backbone. This technique can be used to combine the properties of different polymers in a single material. For example, a "grafting from" approach using a multifunctional macroinitiator can be employed to grow side chains from a polymer backbone. nih.gov

While specific examples of graft copolymerization directly involving this compound were not found in the search results, the principles can be applied. For instance, a polymer backbone containing vinylbenzyl chloride units can be synthesized via free-radical polymerization. These chloride groups can then be converted to azide (B81097) groups, which can subsequently be used in a "click" chemistry reaction with a polymer containing a terminal alkyne group to form a graft copolymer. ias.ac.in This approach allows for the synthesis of amphiphilic graft copolymers with a poly(4-vinylbenzyl) backbone. ias.ac.in

Post-Polymerization Functionalization of the Vinylbenzyl Backbone

Once this compound is polymerized via its vinyl group, the resulting polymer possesses a poly(vinylbenzyl) backbone with pendant piperidin-4-amine groups. This polymeric structure is not static; the backbone itself offers opportunities for further chemical modification, a strategy known as post-polymerization functionalization. This approach is highly advantageous as it allows for the synthesis of a single parent polymer which can then be diversified into a library of functionalized materials, ensuring consistency across batches. nih.gov

The reactivity of the poly(vinylbenzyl) backbone is analogous to that of other polymers derived from vinylbenzyl monomers, such as poly(4-vinylbenzyl chloride) (PVBC). nih.gov Research on PVBC and similar structures demonstrates that the benzyl (B1604629) group within the polymer backbone is accessible for various chemical transformations. nih.govmdpi.com

One of the primary strategies for modifying such backbones is through electrophilic aromatic substitution reactions on the benzene (B151609) ring of the vinylbenzyl unit. A notable example is the Friedel-Crafts reaction. By treating the polymer with a Lewis acid catalyst like iron(III) chloride (FeCl₃), internal crosslinking can be induced between adjacent benzyl groups, a process known as hypercrosslinking. mdpi.comstrath.ac.uk This modification can dramatically alter the polymer's physical properties, creating a rigid, nanoporous structure within a macroporous material, which significantly increases the specific surface area and accessibility of reactive sites. mdpi.com

Furthermore, the pendant piperidin-4-amine groups can influence the reactivity of the backbone and can be used to anchor other molecules or nanoparticles post-polymerization. The techniques used for the controlled polymerization of similar monomers, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are relevant here. RAFT allows for the creation of well-defined polymer architectures, including grafting onto surfaces like silica (B1680970) nanoparticles, which can then be subjected to post-polymerization functionalization. nih.gov

The table below outlines potential post-polymerization functionalization strategies for the vinylbenzyl backbone of polymerized this compound, based on analogous systems.

Reaction TypeReagents and ConditionsOutcome on Polymer Structure
Hypercrosslinking Friedel-Crafts catalysts (e.g., FeCl₃) in a suitable solvent (e.g., nitrobenzene) at elevated temperatures. strath.ac.ukInduces nanoporosity and increases specific surface area by forming crosslinks between benzyl groups on the polymer backbone. mdpi.com
Sulfonation Concentrated sulfuric acid or other sulfonating agents.Introduces sulfonic acid groups onto the benzene rings, enhancing hydrophilicity and enabling ion-exchange properties.
Nitration Mixture of nitric acid and sulfuric acid.Adds nitro groups to the aromatic backbone, which can be subsequently reduced to amino groups for further functionalization.
Halogenation Halogens (e.g., Br₂) with a Lewis acid catalyst.Introduces halogen atoms onto the benzene ring, providing sites for cross-coupling reactions.

Orthogonal Functionalization Strategies for Dual Reactivity

The presence of two chemically distinct reactive groups in this compound—the vinyl group and the primary amine—allows for orthogonal functionalization. This strategy involves the selective modification of one functional group while leaving the other intact for subsequent, different chemical transformations. Such an approach is fundamental to creating complex, multifunctional molecules and materials where different components serve distinct purposes.

The key to this strategy lies in the differential reactivity of the amine and the vinyl group under various reaction conditions. The primary amine on the piperidine ring is nucleophilic and basic, making it reactive towards electrophiles, while the vinyl group is susceptible to electrophilic addition, radical reactions, and polymerization.

Selective Functionalization of Amine vs. Vinyl Groups

Achieving selective functionalization requires careful choice of reagents and reaction conditions that exclusively target one of the two reactive sites.

Functionalization of the Amine Group:

The primary amine and the piperidine ring can be selectively modified without affecting the vinyl group. Modern synthetic methods offer high selectivity for C-H functionalization adjacent to the nitrogen atom in cyclic amines or for direct derivatization of the primary amine.

Photoredox Catalysis: This method has emerged as a powerful tool for the site-selective functionalization of amines. columbia.edu For instance, photoredox-catalyzed α-amino C-H arylation can be used to modify the piperidine ring in highly substituted derivatives with good yields and high diastereoselectivity. nih.gov Similarly, direct C-H vinylations of N-aryl tertiary amines have been achieved, suggesting that the piperidine nitrogen could be functionalized first (e.g., arylated) and then the adjacent C-H bond could be targeted. acs.org

Enzymatic Reactions: Biocatalysis offers exceptional selectivity. Enzymes can perform enantioselective α-C-H functionalization of cyclic amines like piperidine, allowing for the introduction of new functional groups with high precision. rochester.edu

Directed C-H Insertion: Dirhodium catalysts can be employed for the site-selective functionalization of piperidines at various positions (C2, C3, or C4) through carbene C-H insertion reactions. The selectivity is often controlled by the choice of catalyst and the protecting group on the amine nitrogen. nih.gov

Derivatization of the Primary Amine: The primary amine can be selectively acylated, alkylated, or converted into other functional groups like sulfonamides using standard organic chemistry techniques. For example, derivatization with N-(4-aminophenyl)piperidine has been used to improve the detection of organic acids, showcasing a practical application of modifying this type of moiety. nih.gov

Functionalization of the Vinyl Group:

Conversely, the vinyl group can be selectively targeted.

Polymerization: Free radical polymerization or controlled radical polymerization techniques like RAFT can be initiated to form the polymer backbone, often leaving the amine group untouched, although its basicity might affect certain polymerization catalysts. nih.govunivook.com

Hydroboration-Oxidation: This two-step process can convert the vinyl group into a primary alcohol, providing a new site for functionalization, while the amine can be temporarily protected if necessary.

Epoxidation: The vinyl group can be selectively converted to an epoxide using reagents like m-CPBA, which can then be opened by various nucleophiles.

The table below summarizes methods for the selective functionalization of the amine and vinyl moieties.

Target GroupReaction TypeExample Reagents/CatalystsKey Feature
Amine/Piperidine Ring Photoredox α-C-H ArylationIr-based photocatalyst, cyanoarenes nih.govSelectively functionalizes the C-H bond adjacent to the piperidine nitrogen.
Amine/Piperidine Ring Enzymatic C-H FunctionalizationEngineered enzymes, diazo compounds rochester.eduOffers high enantio- and diastereoselectivity for α-functionalization.
Amine/Piperidine Ring Rh-Catalyzed C-H InsertionRh₂(R-TPPTTL)₄ nih.govSite-selective functionalization at C2, C3, or C4 of the piperidine ring.
Primary Amine Acylation/SulfonylationAcyl chlorides, sulfonyl chloridesStandard protection or derivatization of the primary amine.
Vinyl Group Free Radical PolymerizationAIBN, Benzoyl Peroxide univook.comForms a polymer backbone while leaving the pendant amine groups intact.
Vinyl Group Cross-CouplingVinylboronic acids, Ni catalyst nih.govEngages the vinyl group in C-C bond formation (in related systems).

Sequential Derivatization Pathways

The ability to selectively functionalize either the amine or the vinyl group opens up sequential derivatization pathways, allowing for the construction of well-defined, complex molecules. The order of reactions is critical and is chosen based on the desired final structure and the compatibility of the functional groups with the reaction conditions at each step.

Pathway 1: Amine Functionalization followed by Vinyl Group Reaction

Amine Modification: The sequence can begin with the protection or functionalization of the primary amine. For example, the amine could be acylated or converted to a carbamate (e.g., Boc-protected). This step prevents the amine from interfering with subsequent reactions at the vinyl group.

Vinyl Group Transformation: With the amine group masked, the vinyl group is free to react. This could involve polymerization, copolymerization with other monomers, or a specific chemical transformation like hydroboration-oxidation or cross-coupling. univook.com

Deprotection/Further Modification: Finally, the protecting group on the amine can be removed, restoring its reactivity for further functionalization, such as conjugation to a biomolecule or a drug.

Pathway 2: Vinyl Group Reaction followed by Amine Functionalization

Vinyl Group Transformation: The synthesis can start with the polymerization of the monomer to create a polymer scaffold with pendant piperidin-4-amine groups.

Amine Modification: The exposed primary amine groups on the polymer can then be functionalized. This is a form of post-polymerization modification where molecules can be grafted onto the polymer. This approach is common for creating polymer-drug conjugates. nih.gov

The following table illustrates a hypothetical sequential pathway for creating a functional polymer.

StepReactionPurposeResulting Structure
1 Amine Protection Protect the reactive primary amine with a Boc group (di-tert-butyl dicarbonate).N-Boc-1-(4-vinylbenzyl)piperidin-4-amine
2 Polymerization Polymerize the vinyl group using RAFT polymerization.Poly[N-Boc-1-(4-vinylbenzyl)piperidin-4-amine]
3 Deprotection Remove the Boc protecting group using an acid (e.g., trifluoroacetic acid).Poly[this compound] with free primary amine groups
4 Conjugation Couple a fluorescent dye or drug molecule to the primary amine groups via amide bond formation.A functionalized, trackable polymer for various applications.

Applications As a Versatile Chemical Building Block in Advanced Materials and Synthesis

Development of Functional Polymeric Architectures.rsc.orgevitachem.com

The presence of the vinylbenzyl group allows 1-(4-Vinylbenzyl)piperidin-4-amine to be readily polymerized, forming a variety of functional polymeric architectures. rsc.orgevitachem.com These polymers can be designed with specific properties for a range of applications.

Polymers incorporating this compound can exhibit stimuli-responsive behavior. The piperidine (B6355638) group, with its basic nitrogen atom, can be protonated or deprotonated in response to changes in pH. This alteration in charge can lead to conformational changes in the polymer, making these materials "smart" and capable of responding to their environment. This property is particularly useful in the development of sensors and drug delivery systems. researchgate.net

The piperidine moiety in poly(this compound) can be readily alkylated to introduce ionic groups, leading to the formation of ionomers and polyelectrolytes. rsc.orgrsc.org These materials, which contain charged groups along the polymer backbone, are of significant interest for applications in ion exchange membranes, fuel cells, and water purification technologies due to their ability to conduct ions. rsc.org The synthesis of these materials often involves post-polymerization modification of the piperidine-containing polymer. rsc.orgrsc.org

Polymer TypePrecursor MonomerKey Functional GroupPotential Applications
Responsive PolymersThis compoundPiperidinepH-responsive systems, sensors
IonomersThis compoundQuaternized Piperidinium (B107235)Ion exchange membranes, fuel cells
PolyelectrolytesThis compoundQuaternized PiperidiniumWater purification, actuators

This table summarizes the types of functional polymers that can be synthesized from this compound and their potential applications.

The polymerization of this compound, often in the presence of a cross-linking agent, allows for the fabrication of robust polymer scaffolds and networks. rsc.org These three-dimensional structures can be tailored for specific applications, such as in tissue engineering, where they can provide a supportive framework for cell growth. tdl.orgnih.govnih.gov The ability to create interpenetrating polymer networks further enhances the mechanical and functional properties of these materials. nih.gov

Functionalized polymers derived from styrenic monomers, similar in structure to this compound, have been used to create monolithic polymer supports. nih.gov These materials, characterized by a continuous, porous structure, are advantageous in applications such as chromatography and as supports for catalysts. Furthermore, the amine functionality of the piperidine ring makes polymers derived from this monomer suitable for use as scavenger resins. sopachem.comresearchgate.net These resins are employed to remove excess reagents or byproducts from chemical reactions, simplifying purification processes. sopachem.comnih.gov For example, amine-functionalized resins can effectively scavenge acidic impurities. researchgate.net

Contribution to Complex Organic Synthesis

Beyond its use in polymer chemistry, this compound serves as a valuable precursor in the synthesis of more complex organic molecules, particularly those containing nitrogen heterocycles. nih.govopenmedicinalchemistryjournal.com

The piperidine ring is a common structural motif in a vast number of biologically active compounds and pharmaceuticals. nih.govopenmedicinalchemistryjournal.comnih.govresearchgate.net The amine group at the 4-position of the piperidine ring in this compound provides a reactive handle for further chemical transformations. This allows for the construction of more complex nitrogen-containing heterocyclic systems through various organic reactions. The ability to modify this precursor opens up pathways to new classes of compounds with potential applications in medicinal chemistry and drug discovery. nih.govopenmedicinalchemistryjournal.com

Precursor CompoundResulting Heterocyclic SystemSignificance
This compoundSubstituted Piperidines and other N-HeterocyclesBuilding blocks for pharmaceuticals and biologically active molecules

This table illustrates the role of this compound as a starting material for the synthesis of complex nitrogen-containing heterocycles.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the initial components. nih.gov These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity from simple starting materials. nih.govrug.nl Key MCRs, such as the Ugi and Passerini reactions, are cornerstones of combinatorial chemistry and drug discovery. rug.nlrug.nl

The structure of this compound makes it an ideal candidate for participation in MCRs. The primary amine group (-NH₂) on the piperidine ring is a crucial functional group for initiating many MCR cascades. nih.gov For instance, in the Ugi four-component reaction (U-4CR), a primary amine reacts with a ketone or aldehyde, an isocyanide, and a carboxylic acid to yield a dipeptide-like scaffold. nih.gov

The presence of the primary amine allows this compound to serve as the amine component in such reactions. This introduces its bulky and conformationally relevant benzylpiperidine framework directly into the final product. Furthermore, the vinyl group on the benzyl (B1604629) moiety remains as a reactive handle in the MCR product, available for subsequent polymerization or other post-reaction modifications. This dual functionality—participating in the MCR while retaining a site for further chemistry—underscores its utility in creating diverse chemical libraries and functional polymers.

Table 1: Hypothetical Ugi Four-Component Reaction (U-4CR) Involving this compound

Component Example Reactant Role in Reaction
Amine This compound Provides the core nitrogen atom and the benzylpiperidine scaffold.
Carbonyl Acetone Reacts with the amine to form an imine intermediate.
Isocyanide tert-Butyl isocyanide Attacks the imine and incorporates into the final peptide-like backbone.

| Carboxylic Acid | Acetic Acid | Participates in the final rearrangement step to form the stable α-acylamino amide product. |

Building Block for Bridged or Fused Ring Systems

Bridged and fused ring systems are defining features of many complex natural products and pharmaceuticals, such as morphine and scopolamine. nih.gov These bicyclic structures create rigid molecular scaffolds that lock the molecule into a specific three-dimensional conformation. This conformational constraint can enhance binding affinity to biological targets and improve pharmacokinetic properties by increasing sp³ character and reducing lipophilicity. nih.govpharmablock.com

This compound serves as a valuable starting point for the synthesis of such complex systems. The piperidine ring itself is a common motif in medicinal chemistry that can be modified to create bridged structures. nih.govwikipedia.org The amine and vinyl functionalities on the molecule provide two distinct reactive sites that can be exploited to build additional rings.

Fused Systems: A fused ring system shares two adjacent atoms between rings. youtube.com The amine group could be used in a cyclization reaction with a suitable dielectrophile to form a new ring fused to the existing piperidine core.

Bridged Systems: A bridged ring system features two non-adjacent "bridgehead" atoms shared between rings, with at least one "bridge" of one or more atoms connecting them. youtube.comyoutube.com The vinyl group could undergo reactions like olefin metathesis or a Diels-Alder reaction, while the amine could be functionalized to create a tether that cyclizes back onto another part of the molecule, forming a complex bridged architecture.

The ability to use the piperidine core as a foundation for these intricate 3D structures highlights the compound's role in moving beyond simple, linear molecules to create structurally sophisticated compounds for advanced applications.

Table 2: Comparison of Bicyclic Ring Systems Derivable from the Piperidine Scaffold

System Type Definition Structural Feature
Fused Rings share two adjacent atoms. youtube.com A common bond between rings.
Bridged Rings share two non-adjacent atoms (bridgeheads). youtube.com Rings are connected by "bridges" of one or more atoms. youtube.com

| Spiro | Rings share a single common atom. youtube.com | A single carbon atom is part of both rings. |

Utilization in Supramolecular Chemistry (as a Ligand Precursor or Recognition Motif)

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. ucm.es These interactions govern processes of molecular recognition and self-assembly, leading to the formation of highly ordered and functional superstructures.

This compound possesses several key features that make it a compelling building block for supramolecular chemistry:

Hydrogen Bonding: The primary amine on the piperidine ring can act as both a hydrogen bond donor and acceptor, enabling it to participate in molecular recognition events or direct the self-assembly of larger structures.

Aromatic Stacking: The 4-vinylbenzyl group contains an aromatic ring that can engage in π-π stacking interactions with other aromatic systems, providing a driving force for assembly in solution and the solid state.

Metal Coordination: The nitrogen atoms of the piperidine ring and the primary amine can act as ligands, coordinating to metal ions to form metallo-supramolecular assemblies or metal-organic frameworks (MOFs).

Polymerizable Group: The vinyl group allows the molecule to be incorporated into a polymer backbone via polymerization. The resulting polymer would feature pendant piperidin-4-amine units, which could then act as recognition sites or ligands along the polymer chain.

This combination of functionalities allows the compound to act as a versatile precursor for supramolecular structures. It can be used to design specific host molecules for guest recognition or as a monomer for creating functional polymers whose properties are dictated by non-covalent interactions between the pendant recognition motifs.

Table 3: Supramolecular Potential of Functional Groups in this compound

Functional Group Potential Non-Covalent Interaction Application in Supramolecular Chemistry
Primary Amine (-NH₂) Hydrogen Bonding, Metal Coordination Molecular recognition, directing self-assembly, ligand for metal centers.
Piperidine Nitrogen Hydrogen Bonding, Metal Coordination Ligand for metal-organic structures, protonation site.
Aromatic Benzyl Ring π-π Stacking, van der Waals Forces Directing self-assembly of aromatic cores, host-guest interactions.

| Vinyl Group (-CH=CH₂) | - | Polymerization to create a scaffold for pendant recognition motifs. |


Computational and Theoretical Investigations of 1 4 Vinylbenzyl Piperidin 4 Amine

Molecular Modeling and Electronic Structure Analysis

The molecular structure of 1-(4-vinylbenzyl)piperidin-4-amine, combining a vinylbenzyl group with a piperidin-4-amine moiety, suggests a complex interplay of conformational possibilities and electronic effects that can be explored through computational chemistry.

Conformational Landscape and Energetics

The conformational flexibility of this compound is primarily dictated by the piperidine (B6355638) ring and the rotational freedom around the benzylic C-N bond.

Piperidine Ring Conformation: Like piperidine itself, the piperidine ring in this molecule is expected to adopt a chair conformation as its most stable state to minimize steric strain. wikipedia.org However, the presence of substituents can influence the preference for axial versus equatorial positioning of the amino group. In many 4-substituted piperidines, the equatorial conformer is favored. tandfonline.com For this compound, the large vinylbenzyl group on the nitrogen and the amine group at the C4 position would likely lead to a preference for a chair conformation where the substituents are positioned to minimize steric hindrance. The interconversion between the two chair forms occurs rapidly through ring inversion. wikipedia.org

Rotational Isomers: Rotation around the single bond connecting the benzyl (B1604629) group to the piperidine nitrogen introduces additional conformational isomers. The relative energies of these rotamers would be influenced by steric interactions between the vinylbenzyl group and the piperidine ring.

Energetics: Quantum mechanical calculations, such as Density Functional Theory (DFT), would be necessary to precisely determine the relative energies of the different conformers. Such calculations on related substituted piperidines have shown that the energy differences between conformers can be on the order of a few kcal/mol. wikipedia.org For instance, in N-methylpiperidine, the equatorial conformation is favored by approximately 3.16 kcal/mol. wikipedia.org A similar energetic preference would be expected for the vinylbenzyl group.

A summary of expected conformational preferences is presented in Table 1.

Table 1: Expected Conformational Preferences for this compound

Moiety Preferred Conformation Expected Relative Energy
Piperidine Ring Chair Lowest Energy State
Amine at C4 Equatorial Lower Energy vs. Axial

Note: This table is illustrative and based on general principles of conformational analysis of piperidine derivatives. Specific energy values would require dedicated computational studies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance.

HOMO: The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, which would be the nitrogen atoms of the piperidine ring and the primary amine group, as well as the π-system of the vinylbenzene moiety. The lone pairs of the nitrogen atoms are significant contributors to the HOMO.

LUMO: The LUMO represents the molecule's ability to accept electrons (electrophilicity). The LUMO is anticipated to be distributed over the vinyl group and the aromatic ring, as these are the regions that can accept electron density into their π* anti-bonding orbitals.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. DFT calculations on similar aromatic amines and vinyl compounds would be required to determine the precise energies of these orbitals.

Illustrative FMO characteristics are provided in Table 2.

Table 2: Predicted Frontier Molecular Orbital Characteristics

Molecular Orbital Expected Primary Localization Implied Reactivity
HOMO Piperidine N, Amine N, Vinylbenzene π-system Nucleophilic sites
LUMO Vinyl group, Aromatic ring (π* orbitals) Electrophilic sites, Polymerization site

Note: The characteristics in this table are predictive and based on the analysis of the functional groups present in the molecule.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within this compound can be visualized through molecular electrostatic potential (MEP) maps and analyzed via calculated partial atomic charges.

Molecular Electrostatic Potential (MEP): An MEP map would show regions of negative potential (electron-rich) and positive potential (electron-poor). For this molecule, the most negative potential (red/yellow) is expected around the nitrogen atoms due to their lone pairs. The hydrogen atoms of the amine group and the vinyl group would exhibit positive potential (blue). This visualization helps in predicting sites for electrophilic and nucleophilic attack.

Partial Atomic Charges: Computational methods can assign partial charges to each atom. The nitrogen atoms would carry a negative partial charge, while the hydrogen atoms bonded to them and the carbon atoms of the vinyl group would have positive partial charges. These charges influence intermolecular interactions and the molecule's reactivity.

Theoretical Studies on Reaction Mechanisms

Theoretical studies can provide valuable insights into the mechanisms and kinetics of reactions involving this compound, particularly its polymerization and functionalization.

Polymerization Kinetics and Mechanism Prediction

While specific theoretical studies on the polymerization of this compound are scarce, research on the closely related 4-vinylbenzyl piperidine offers significant insights. The presence of the vinyl group makes it a monomer for polymerization.

Thermal Polymerization: Studies on 4-vinylbenzyl piperidine have shown that it can undergo thermal autopolymerization at elevated temperatures. rsc.orgresearchgate.net The mechanism is proposed to be similar to the Mayo mechanism for styrene (B11656), which involves the formation of a Diels-Alder adduct that then initiates polymerization. rsc.org However, the piperidine substituent is suggested to accelerate this process by enabling a parallel cationic polymerization pathway. rsc.orgresearchgate.net The activation energy for the thermal polymerization of 4-vinylbenzyl piperidine was found to be significantly lower (by about 80 kJ mol⁻¹) than that of styrene, highlighting the influence of the piperidine ring. rsc.orgresearchgate.net

Anionic Polymerization: Living anionic polymerization has been successfully demonstrated for 4-vinylbenzyl piperidine, offering a controlled route to polymers with predictable molecular weights and narrow polydispersities. rsc.orgresearchgate.net This method avoids the complications of thermal autopolymerization. rsc.org

A summary of kinetic data for the related 4-vinylbenzyl piperidine is presented in Table 3.

Table 3: Experimentally Determined Polymerization Data for 4-Vinylbenzyl Piperidine

Polymerization Type Key Finding Reference
Thermal Autopolymerization Activation energy is ~80 kJ mol⁻¹ lower than styrene. rsc.orgresearchgate.net
Thermal Autopolymerization A parallel cationic polymerization mechanism is proposed to be induced by the piperidine ring. rsc.orgresearchgate.net

Functionalization Pathway Energetics

The this compound molecule offers several sites for functionalization, including the primary amine, the tertiary amine of the piperidine ring, the aromatic ring, and the vinyl group. Theoretical calculations would be instrumental in predicting the energetics and feasibility of various functionalization reactions.

N-Alkylation/Acylation: The primary amine group is a prime site for nucleophilic attack, allowing for reactions like acylation or alkylation. The tertiary amine of the piperidine ring can also be quaternized. Computational studies could model the transition states and reaction energies for these processes to predict their feasibility and selectivity.

Electrophilic Aromatic Substitution: The vinylbenzyl group can undergo electrophilic substitution on the aromatic ring. The activating/deactivating nature of the piperidinomethyl substituent would influence the regioselectivity of such reactions.

Vinyl Group Reactions: The vinyl group can participate in various addition reactions.

The energetics of these pathways, including activation barriers and reaction enthalpies, could be determined using DFT calculations. Such studies would be invaluable for guiding the synthetic modification of this molecule.

Ligand-Binding Predictions (Focusing on Theoretical Interactions)

Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for predicting how a ligand like this compound might interact with a biological target, such as a receptor or enzyme. nih.gov These methods are instrumental in drug discovery and design. proteopedia.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field that approximates the binding affinity. nih.gov For this compound, key interactions would likely involve:

Hydrogen Bonding: The primary amine and the piperidine nitrogen can act as hydrogen bond donors and acceptors, respectively.

π-Interactions: The benzyl ring can engage in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket or π-cation interactions with positively charged residues.

Hydrophobic Interactions: The benzyl and piperidine moieties can form favorable hydrophobic contacts with nonpolar residues.

A hypothetical docking result for this compound with a target protein is shown below.

Parameter Hypothetical Value/Description
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesTYR84, PHE290, ASP121, TRP280
Key InteractionsHydrogen bond between NH2 and ASP121; π-π stacking with PHE290.

This table is for illustrative purposes and does not represent actual experimental or computational results.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. By calculating the binding free energy from MD simulations, a more accurate prediction of the binding affinity can be obtained.

Pharmacophore Modeling: Based on the predicted binding mode, a pharmacophore model can be developed. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for binding to the target. This can then be used to screen virtual libraries for other compounds with similar properties.

Future Research Directions and Unexplored Potential

Emerging Synthetic Methodologies for the Compound

While standard synthetic routes to N-substituted piperidines, such as the reductive amination of a ketone with a primary amine followed by N-alkylation, are applicable, future research could focus on more efficient and sustainable methodologies. The development of one-pot synthesis processes that combine piperidine (B6355638) ring formation with the introduction of the vinylbenzyl group would represent a significant advance, reducing cost and waste. mdpi.com

Emerging trends in catalysis offer fertile ground for new synthetic approaches. Organocatalysis, for instance, is gaining popularity as an alternative to traditional metal-based catalysis for piperidine synthesis. mdpi.com Furthermore, palladium-catalyzed hydrogenation has shown effectiveness for creating substituted piperidines, even in the presence of air and moisture, which could be adapted for this compound's synthesis. mdpi.com Research into radical cyclization methods, which can form piperidine rings via intramolecular hydrogen atom transfer, could also yield novel and efficient synthetic pathways. mdpi.com

Novel Functionalization Pathways and Chemoselectivity Control

The presence of multiple reactive sites on 1-(4-vinylbenzyl)piperidin-4-amine presents a key challenge and opportunity: chemoselectivity. Future research must address the selective functionalization of the vinyl group, the primary exocyclic amine, and the tertiary endocyclic amine.

Vinyl Group Modification: The vinyl group is primed for a variety of addition reactions and, most notably, polymerization. Its reactivity is similar to that of styrene (B11656), suggesting it can undergo thermally initiated or living anionic polymerization. rsc.orgrsc.org

Amine Functionalization: The primary amine at the 4-position is a nucleophilic site ideal for a range of modifications, including acylation, alkylation, and reductive amination, allowing for the attachment of various functional moieties. This could be used to introduce functionalities for chelation, drug conjugation, or to act as a catalytic site.

Piperidine Ring Chemistry: The tertiary amine within the piperidine ring can be quaternized to produce piperidinium (B107235) ionomers and polyelectrolytes, a pathway that has been explored for the closely related 1-(4-vinylbenzyl)piperidine (B3328008). rsc.orgrsc.org

A significant area for future exploration is the development of orthogonal protection-deprotection strategies to selectively modify one functional group while leaving the others intact. For instance, techniques analogous to the use of 4-vinylbenzyl azide (B81097) in seeded polymerization could be developed, where the amine group is initially masked, the vinyl group is polymerized, and the amine is then deprotected for subsequent "click" modification. researchgate.net

Functional Group Potential Reaction Type Potential Outcome/Application
Vinyl GroupRadical PolymerizationCreation of polystyrene-type backbones with pendant functional groups.
Vinyl GroupLiving Anionic PolymerizationSynthesis of well-defined block copolymers with narrow polydispersities. rsc.org
Primary AmineAcylation / AlkylationAttachment of specific molecules (e.g., fluorophores, drugs, catalysts).
Primary AmineReductive AminationGrafting onto other molecules or surfaces.
Tertiary Piperidine AmineAlkylation (Quaternization)Formation of ionomers and polyelectrolytes for membranes or ion exchange. rsc.org

Integration into Advanced Materials Science Beyond Current Scope

The most promising future for this compound lies in materials science. Its ability to act as a functional monomer is paramount. Research has demonstrated that polymers based on a vinylbenzyl scaffold can be readily functionalized post-polymerization. nih.gov

Future work could focus on creating:

Functional Polymers and Resins: By polymerizing the vinyl group, a linear or cross-linked polymer with pendant piperidin-4-amine groups can be created. These amine groups can serve as sites for grafting other polymers, binding metal ions, or acting as basic catalysts. Such materials could function as highly effective scavenger resins for removing acidic impurities or specific reactants from chemical processes. nih.gov

Stimuli-Responsive Materials: The primary and tertiary amines can be protonated or deprotonated depending on the pH. Polymers incorporating this monomer could exhibit pH-responsive swelling, solubility, or conformational changes, making them suitable for smart hydrogels or drug delivery systems.

Advanced Membranes and Polyelectrolytes: Following polymerization, the tertiary amine of the piperidine ring can be alkylated to create a polycationic material. rsc.orgrsc.org These materials are valuable as ionomers for applications in fuel cells, water purification membranes, and gas separation technologies. rsc.org The presence of the additional primary amine offers a site for further cross-linking or functionalization to fine-tune membrane properties.

Predictive Modeling and Machine Learning in Compound Design and Synthesis

Computational chemistry offers powerful tools to accelerate research into this compound.

Reaction Modeling: Density Functional Theory (DFT) calculations can predict the relative reactivity of the different functional groups under various conditions. This can help in designing selective synthetic and functionalization pathways without extensive empirical screening.

Polymer Property Prediction: Machine learning models could be trained on data from related styrenic and amine-functionalized polymers to predict the properties of new polymers derived from this monomer. This includes predicting thermal stability, polymerization kinetics, and mechanical properties. Studies on the thermal autopolymerization of the related 1-(4-vinylbenzyl)piperidine have already laid the groundwork for such kinetic analysis. rsc.orgrsc.org

Conformational Analysis: Modeling the conformational behavior of the monomer and its resulting polymer chains can provide insight into how it will interact with other molecules or organize in the solid state. This is particularly relevant for applications like PROTACs, where the three-dimensional orientation of linkers is crucial. sigmaaldrich.com

Opportunities for Interdisciplinary Research Collaborations

The multifaceted nature of this compound makes it an ideal subject for interdisciplinary research.

Materials Science and Engineering: Collaboration between synthetic chemists and materials engineers is essential to translate the monomer's potential into functional devices, such as advanced membranes, sensors, or catalytic supports.

Biomedical and Pharmaceutical Sciences: The amine functionalities suggest potential applications in biomedicine. The piperidin-4-amine structure is a common scaffold in medicinal chemistry. Polymers derived from the monomer could be explored as scaffolds for tissue engineering, as vehicles for gene or drug delivery, or as diagnostic tools. The concept of using piperidine-based structures as linkers in targeted protein degradation (PROTACs) could inspire novel applications for polymers made from this compound. sigmaaldrich.com

Process Chemistry and Manufacturing: Developing this compound as a building block for scavenger resins or polymer-supported catalysts would require collaboration with process chemists to optimize its performance and integration into industrial workflows. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Vinylbenzyl)piperidin-4-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of piperidin-4-amine derivatives with 4-vinylbenzyl halides. Key steps include:

  • Base Selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the amine, facilitating nucleophilic substitution .
  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency compared to ethanol, which may slow kinetics due to hydrogen bonding .
  • Temperature Control : Reactions are often conducted at reflux (e.g., 80°C) to balance reaction rate and side-product formation .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>97%) .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Methodological Answer : A combination of spectroscopic techniques is employed:

  • NMR : ¹H and ¹³C NMR verify substitution patterns (e.g., vinylbenzyl protons at δ 5.2–5.8 ppm and piperidine ring protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 217.18 g/mol) .
  • FT-IR : Stretching frequencies for C=C (vinyl, ~1640 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound?

  • Methodological Answer : A multifactorial approach evaluates interactions between variables:

  • Variables : Temperature, solvent polarity, base strength, and molar ratios .
  • Design Matrix : A 2⁴ factorial design (16 experiments) identifies critical factors (e.g., base strength has a dominant effect on yield) .
  • Response Surface Methodology (RSM) : Refines optimal conditions (e.g., 75°C, acetonitrile, 1.2 eq. NaH) to maximize yield (>85%) and minimize byproducts .

Q. What analytical strategies detect and quantify impurities in this compound, such as N-benzyl derivatives?

  • Methodological Answer :

  • HPLC-UV/MS : Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) resolve structurally similar impurities (e.g., 1-benzylpiperidin-4-amine) .
  • Limit of Detection (LOD) : Impurities at 0.1% w/w are detectable using high-sensitivity MS/MS fragmentation patterns .
  • Stability Studies : Accelerated degradation (40°C/75% RH) identifies oxidation byproducts (e.g., piperidine N-oxide) via LC-QTOF .

Q. How does the vinylbenzyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Heck Coupling : The vinyl group undergoes Pd-catalyzed coupling with aryl halides, enabling diversification into biaryl derivatives .
  • Radical Stability : Electron-rich vinyl groups participate in photoinduced thiol-ene reactions for polymer conjugation (e.g., with PEG-thiols) .
  • Steric Effects : Substituent bulkiness (vinyl vs. benzyl) modulates reaction rates in Michael additions, as shown by kinetic isotope effect studies .

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess blood-brain barrier permeability via logP calculations (predicted logP = 2.1) .
  • Docking Studies : AutoDock Vina models interactions with CNS targets (e.g., σ1 receptors, binding affinity ΔG = -8.2 kcal/mol) .
  • ADMET Prediction : SwissADME estimates moderate hepatic clearance (CLhep = 15 mL/min/kg) and low hERG inhibition risk (IC50 > 10 µM) .

Data Contradiction Analysis

Q. Discrepancies in reported yields for alkylation reactions: How should researchers reconcile conflicting data?

  • Methodological Answer :

  • Source Comparison : PubChem reports 60–70% yields under K₂CO₃/ethanol, while Thermo Scientific achieves 80–85% with NaH/acetonitrile.
  • Root Cause : Base strength (NaH > K₂CO₃) and solvent polarity (acetonitrile > ethanol) improve reaction kinetics and intermediate stability .
  • Validation : Replicate high-yield conditions with inline FT-IR monitoring to track amine deprotonation in real time .

Key Research Gaps

  • Mechanistic Insights : Limited data on vinyl group stability under acidic/basic conditions (e.g., potential polymerization during storage) .
  • Toxicity Profiling : No in vivo studies on metabolic pathways; recommended to conduct CYP450 inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.